molecular formula C19H21F2N3O4 B8415616 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6,8-difluoro-7-(2-((methylamino)methyl)-4-morpholinyl)-4-oxo- CAS No. 122910-81-0

3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6,8-difluoro-7-(2-((methylamino)methyl)-4-morpholinyl)-4-oxo-

Cat. No. B8415616
M. Wt: 393.4 g/mol
InChI Key: NTBFOBUDTNNTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04889857

Procedure details

A solution of 8.3 g of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 7.1 g of 2 -(methylaminomethyl)morpholine dihydrochloride and 15.2 g of 1,8-diazabicyclo[5.4.0]undec-7-ene in 166 ml of acetonitrile is refluxed for 8 hours. After ice-cooling, the precipitated crystals are collected by filtration, washed with acetone and recrystallized from dimethylformamide to give 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[2-(methylaminomethyl)-morpholino]-4-oxoquinoline-3-carboxylic acid, melting at 257°-259° C. with decomposition. The corresponding hydrochloride melts at 288°-290° C. with decomposition.
Name
2 -(methylaminomethyl)morpholine dihydrochloride
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11](F)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.Cl.Cl.[CH3:23][NH:24][CH2:25][CH:26]1[O:31][CH2:30][CH2:29][NH:28][CH2:27]1.N12CCCN=C1CCCCC2>C(#N)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([N:28]4[CH2:29][CH2:30][O:31][CH:26]([CH2:25][NH:24][CH3:23])[CH2:27]4)[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Name
2 -(methylaminomethyl)morpholine dihydrochloride
Quantity
7.1 g
Type
reactant
Smiles
Cl.Cl.CNCC1CNCCO1
Name
Quantity
15.2 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
166 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)N1CC(OCC1)CNC)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.